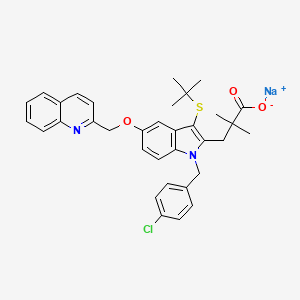

Quiflapon sodium

Vue d'ensemble

Description

Applications De Recherche Scientifique

Quiflapon sodium has a wide range of scientific research applications, including:

Mécanisme D'action

Target of Action

Quiflapon sodium, also known as MK-591 sodium, is a selective and specific inhibitor of the 5-Lipoxygenase-activating protein (FLAP) . FLAP plays a crucial role in the biosynthesis of leukotrienes, a group of inflammatory mediators . In addition, this compound has been found to downregulate Protein Kinase C-epsilon (PKCε), a serine/threonine kinase .

Mode of Action

This compound interacts with its targets by inhibiting the activity of FLAP, thereby disrupting the biosynthesis of leukotrienes . This disruption leads to a decrease in the viability of certain cancer cells . Furthermore, the downregulation of PKCε is suggested to be a key mechanism by which this compound induces cell death in pancreatic cancer cells .

Biochemical Pathways

The primary biochemical pathway affected by this compound is the leukotriene biosynthesis pathway . By inhibiting FLAP, this compound disrupts the conversion of arachidonic acid into leukotrienes . This disruption affects downstream signaling mechanisms, including the downregulation of K-Ras and the inhibition of phosphorylation of c-Raf and ERKs . The compound also decreases the phosphorylation of Stat3 at Serine-727 .

Pharmacokinetics

It is noted that this compound is orally active , suggesting that it can be absorbed through the gastrointestinal tract.

Result of Action

This compound has been shown to induce apoptosis, or programmed cell death, in pancreatic cancer cells . This involves the externalization of phosphatidylserine, cleavage of PARP (poly-ADP ribose polymerase), and degradation of chromatin DNA to nucleosomes . Furthermore, this compound effectively blocks in vitro invasion and soft-agar colony formation by pancreatic cancer cells and decreases pancreatic tumor growth in nude mice xenografts .

Analyse Biochimique

Biochemical Properties

Quiflapon sodium interacts with the 5-Lipoxygenase-activating protein (FLAP), inhibiting its function . FLAP plays a crucial role in the synthesis of leukotrienes, which are lipid mediators involved in inflammatory responses . By inhibiting FLAP, this compound disrupts the production of leukotrienes, potentially affecting various biochemical reactions within the body .

Cellular Effects

This compound has been shown to induce apoptosis in certain cell types . For instance, it has been reported to kill pancreatic cancer cells via induction of apoptosis . This process involves the externalization of phosphatidylserine, cleavage of PARP (poly-ADP ribose polymerase), and degradation of chromatin DNA to nucleosomes .

Molecular Mechanism

The molecular mechanism of this compound involves its interaction with FLAP, leading to the inhibition of leukotriene biosynthesis . This disruption can lead to the induction of apoptosis in certain cells . Furthermore, this compound has been reported to downregulate protein kinase C-epsilon (PKCε), which plays a significant role in cell survival and proliferation .

Temporal Effects in Laboratory Settings

It has been reported that this compound induces apoptosis within hours of treatment .

Dosage Effects in Animal Models

It has been reported that hyperoxia groups of mice treated with this compound show alveolarization that resembles that of room air controls .

Metabolic Pathways

This compound is involved in the leukotriene biosynthesis pathway by inhibiting FLAP . Leukotrienes are metabolites of arachidonic acid and play key roles in mediating inflammatory responses .

Transport and Distribution

Given its role as a FLAP inhibitor, it is likely to be distributed to sites where leukotriene biosynthesis occurs .

Subcellular Localization

Given its role as a FLAP inhibitor, it is likely to be localized in the vicinity of the cellular membrane where FLAP and the associated leukotriene biosynthesis machinery are located .

Méthodes De Préparation

La synthèse du Quiflapon sodium implique plusieurs étapes, en commençant par des matières premières facilement disponiblesLes conditions réactionnelles impliquent souvent l'utilisation de solvants organiques, de catalyseurs et des conditions spécifiques de température et de pression pour obtenir le produit souhaité .

Les méthodes de production industrielle du this compound sont conçues pour optimiser le rendement et la pureté tout en minimisant les coûts et l'impact environnemental. Ces méthodes peuvent impliquer des réactions à grande échelle dans des réacteurs discontinus ou à écoulement continu, suivies d'étapes de purification telles que la cristallisation, la filtration et la chromatographie .

Analyse Des Réactions Chimiques

Le Quiflapon sodium subit diverses réactions chimiques, notamment :

Oxydation : Le this compound peut être oxydé dans des conditions spécifiques pour former des dérivés oxydés.

Réduction : Les réactions de réduction peuvent être utilisées pour modifier les groupes fonctionnels du this compound.

Substitution : Le this compound peut subir des réactions de substitution où un groupe fonctionnel est remplacé par un autre.

Les réactifs et conditions courants utilisés dans ces réactions comprennent les agents oxydants (par exemple, le peroxyde d'hydrogène), les agents réducteurs (par exemple, le borohydrure de sodium) et divers catalyseurs (par exemple, le palladium sur carbone). Les principaux produits formés à partir de ces réactions dépendent des conditions et des réactifs spécifiques utilisés .

Applications de la recherche scientifique

Le this compound a une large gamme d'applications en recherche scientifique, notamment :

Mécanisme d'action

Le this compound exerce ses effets en inhibant sélectivement la protéine activatrice de la 5-lipoxygénase (FLAP), qui est essentielle à la biosynthèse des leucotriènes. Les leucotriènes sont des médiateurs lipidiques impliqués dans l'inflammation et les réponses immunitaires. En inhibant le FLAP, le this compound réduit la production de leucotriènes, modulant ainsi les processus inflammatoires .

Les cibles moléculaires du this compound comprennent le FLAP et les voies de signalisation en aval impliquées dans l'inflammation et l'apoptose. Le composé a été démontré qu'il induit l'apoptose par l'activation des kinases du stress, telles que la kinase N-terminale c-Jun (JNK), et la modulation de l'expression génétique .

Comparaison Avec Des Composés Similaires

Le Quiflapon sodium est unique par sa forte sélectivité et sa spécificité pour l'inhibition du FLAP. Les composés similaires comprennent :

Ziléuton : Un autre inhibiteur de la biosynthèse des leucotriènes, mais il cible directement la 5-lipoxygénase plutôt que le FLAP.

Atuliflapon : Un nouvel inhibiteur du FLAP ayant une activité biologique similaire, mais une structure chimique différente.

MK-886 : Un inhibiteur du FLAP plus ancien, moins spécifique que le this compound.

Le this compound se distingue par son inhibition puissante et sélective du FLAP, ce qui en fait un outil précieux pour étudier la biosynthèse des leucotriènes et son rôle dans l'inflammation et la maladie .

Propriétés

IUPAC Name |

sodium;3-[3-tert-butylsulfanyl-1-[(4-chlorophenyl)methyl]-5-(quinolin-2-ylmethoxy)indol-2-yl]-2,2-dimethylpropanoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C34H35ClN2O3S.Na/c1-33(2,3)41-31-27-18-26(40-21-25-15-12-23-8-6-7-9-28(23)36-25)16-17-29(27)37(20-22-10-13-24(35)14-11-22)30(31)19-34(4,5)32(38)39;/h6-18H,19-21H2,1-5H3,(H,38,39);/q;+1/p-1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YPURUCMVRRNPHJ-UHFFFAOYSA-M | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)SC1=C(N(C2=C1C=C(C=C2)OCC3=NC4=CC=CC=C4C=C3)CC5=CC=C(C=C5)Cl)CC(C)(C)C(=O)[O-].[Na+] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C34H34ClN2NaO3S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10163579 | |

| Record name | Quiflapon Sodium | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10163579 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

609.2 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

147030-01-1 | |

| Record name | Quiflapon Sodium [USAN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0147030011 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Quiflapon Sodium | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10163579 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | QUIFLAPON SODIUM | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/321US0I5R6 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

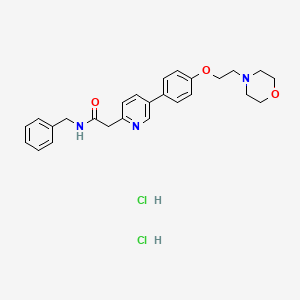

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

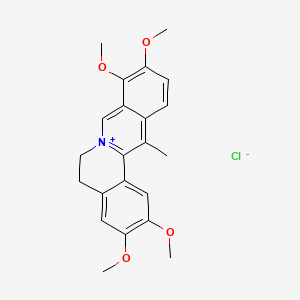

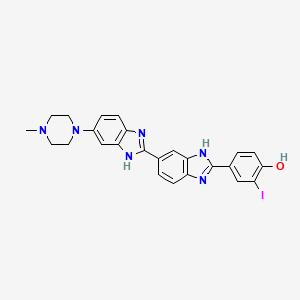

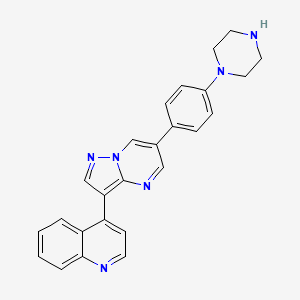

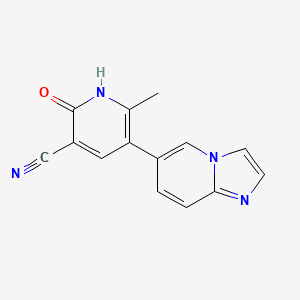

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-[4-[[4-(2-chlorophenyl)-1,3-thiazol-2-yl]methoxy]-2-methylphenoxy]acetic acid](/img/structure/B1662810.png)